
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is a chemical compound with the CAS Number: 1182728-50-2 . It has a molecular weight of 301.91 . The IUPAC name for this compound is 1,3-dibromo-2-(difluoromethoxy)benzene . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is 1S/C7H4Br2F2O/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3,7H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is a solid at room temperature . It has a molecular weight of 301.91 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis of Organic Compounds
Compounds like 1,2-Dibromobenzenes serve as vital precursors for various organic transformations, particularly through the intermediate formation of benzynes, indicating the utility of dibromo compounds in synthesizing diverse derivatives (V. Diemer, F. Leroux, F. Colobert, 2011).
Fluorination Techniques
Direct fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid suggests the relevance of difluoromethoxy and related groups in introducing fluorine atoms into organic molecules, enhancing their properties for various applications (T. Kitamura, S. Kuriki, M. Morshed, Y. Hori, 2011).
Development of Polymeric Materials
A new trifluoromethyl-activated trifluoro monomer was prepared, leading to hyperbranched poly(arylene ether)s, demonstrating the potential of fluorinated benzene derivatives in creating materials with high thermal stability and glass transition temperatures (Susanta Banerjee, H. Komber, L. Häussler, B. Voit, 2009).
Organometallic Chemistry and Catalysis
Fluorobenzenes, including derivatives with difluorobenzene units, are recognized for their utility in organometallic chemistry and catalysis, serving as solvents or ligands due to their weak coordination to metal centers, hinting at the potential use of 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene in similar contexts (S. Pike, Mark R. Crimmin, Adrian B. Chaplin, 2017).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1,3-dibromo-2-(difluoromethoxy)-5-ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJKJVWAVMAAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)Br)OC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

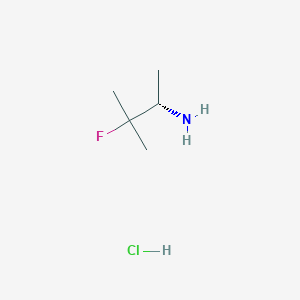
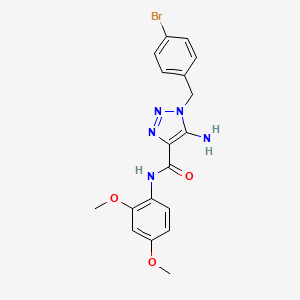


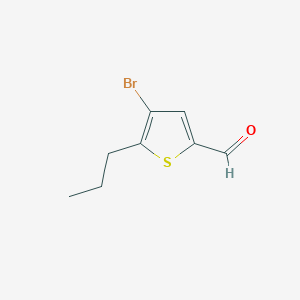
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)

![8-(3-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2940678.png)
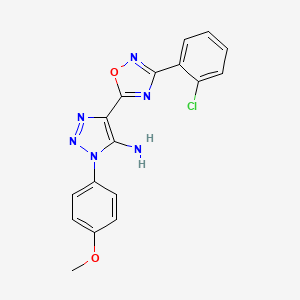

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
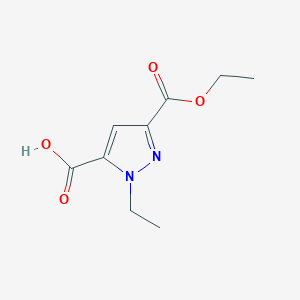
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)
